2-Amino-5-bromobenzamida

Descripción general

Descripción

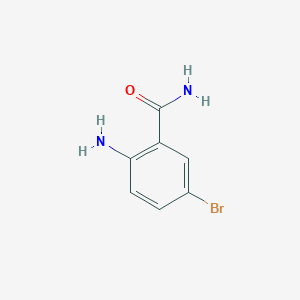

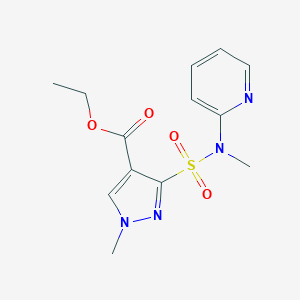

2-Amino-5-bromobenzamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-5-bromobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de química orgánica

La 2-Amino-5-bromobenzamida se utiliza en la preparación de nitrilos de ácido carboxílico mediante la reacción de cianuros con compuestos que contienen halógenos . Este proceso es significativo en la síntesis de química orgánica, especialmente en la producción de varios derivados de la this compound .

Estudios espectroscópicos

Se han realizado estudios espectroscópicos en la this compound. Estos estudios se centran en los enlaces de hidrógeno en las 2-aminobenzamidas N-no sustituidas . La rotación impedida del enlace sencillo C(O)–NH2 da como resultado la no equivalencia de los protones de la amida, lo que lleva a dos resonancias distintas de diferentes valores de desplazamiento químico en los espectros de 1H-RMN .

Estudios de difracción de rayos X (XRD)

Se han utilizado técnicas de cristalografía de rayos X para estudiar las estructuras de las 2-aminobenzamidas N-no sustituidas mono y dihalogenadas . Estos estudios han revelado la capacidad de la unidad amida de estos compuestos para funcionar como donante y aceptor de enlace de hidrógeno simultáneamente .

Estudios de DFT

El método de la teoría del funcional de la densidad (DFT) se ha utilizado para estudiar la this compound . Los cálculos de DFT revelaron que el confórmero con oxígeno y 2-amina en el mismo lado predomina posiblemente debido a la formación de un anillo intramolecular de seis miembros, que está asistido por enlaces de hidrógeno .

Ciencia de los materiales

La this compound se utiliza en la investigación de la ciencia de los materiales . A menudo se utiliza en la síntesis de nuevos materiales, y sus propiedades pueden influir significativamente en las características del material resultante

Safety and Hazards

2-Amino-5-bromobenzamide is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-amino-5-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJKJQNMKXZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407579 | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16313-66-9 | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-5-bromobenzamide interact with inorganic perovskite materials, and what are the implications for solar cell performance?

A1: 2-amino-5-bromobenzamide (ABA) effectively passivates defects on the surface of inorganic perovskite films, such as CsPbI2.85Br0.15. [] This interaction stems from the synergistic coordination of ABA's carbonyl (C=O) and amino (NH2) groups with uncoordinated Pb2+ ions present on the perovskite surface. [] Additionally, the bromine atom in ABA can fill halide vacancies within the perovskite structure, further reducing defect sites and suppressing the formation of Pb0. [] This surface passivation significantly enhances the performance of inverted perovskite solar cells by reducing trap density and improving charge carrier transport. [] Consequently, ABA-modified perovskite solar cells demonstrate increased efficiency and stability, making them promising candidates for next-generation solar energy technologies. []

Q2: What insights do spectroscopic and computational studies provide into the structure and properties of 2-amino-5-bromobenzamide?

A2: Spectroscopic techniques like 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, reveal crucial structural information about 2-amino-5-bromobenzamide. [] For instance, 1H-NMR highlights the restricted rotation around the C(O)-NH2 bond, leading to distinct signals for the two amide protons due to their non-equivalence. [] This restricted rotation is attributed to the strong intramolecular hydrogen bond between the carbonyl oxygen and an amine hydrogen. [] DFT calculations using the B3LYP/6-311++G(d,p) basis set support this observation, indicating that the conformer with the oxygen and 2-amine group on the same side of the molecule is energetically favored. [] This conformation allows for the formation of a stable six-membered intramolecular ring stabilized by the hydrogen bond. [] These structural insights are essential for understanding the reactivity and potential applications of 2-amino-5-bromobenzamide in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)